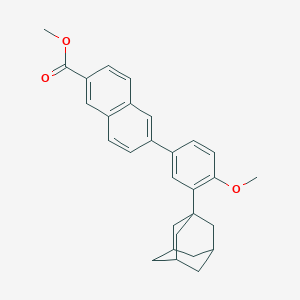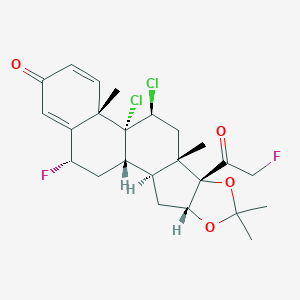
11-Fluoro Desloratadine
描述
11-Fluoro Desloratadine is a chemical compound with the molecular formula C19H20ClFN2 and a molecular weight of 330.83 g/mol . It is a derivative of Desloratadine, which is a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The addition of a fluorine atom to the Desloratadine structure enhances its pharmacological properties, making it a valuable compound in pharmaceutical research and development .
作用机制
Target of Action
11-Fluoro Desloratadine is a variant of Desloratadine, which is a second-generation tricyclic antihistamine . The primary target of Desloratadine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, including the swelling of tissues .
Mode of Action
Desloratadine acts as a selective and peripheral H1-antagonist . It binds to the H1 receptor, inhibiting the action of histamine, a chemical that causes many of the signs that are part of allergic reactions . This interaction with its targets results in the suppression of the allergic response .
Biochemical Pathways
The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Desloratadine, by acting on the H1 receptor, can modulate these pathways, potentially down-regulating inflammation cytokines and chemokines, or stimulating inflammatory cell migration and survival .
Pharmacokinetics
Desloratadine exhibits favorable pharmacokinetics. No major cytochrome P450 inhibition has been reported with Desloratadine, and its bioavailability is minimally affected by drugs interfering with transporter molecules . These properties impact the bioavailability of Desloratadine, making it an effective treatment for allergic reactions .
Result of Action
The molecular and cellular effects of Desloratadine’s action result in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By inhibiting the action of histamine on the H1 receptor, Desloratadine can effectively suppress the allergic response .
Action Environment
The action, efficacy, and stability of Desloratadine can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Moreover, the concentration of Desloratadine in specific tissues can vary, potentially affecting its efficacy .
生化分析
Biochemical Properties
11-Fluoro Desloratadine interacts with various enzymes and proteins in the body. It is a powerful and selective H1 receptor blocker . The compound does not have clinically relevant pharmacokinetic interference by foods, medications, or intestinal transport proteins, nor interference with cytochrome P450 3A (CYP3A), presenting additive anti-allergic activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, Desloratadine treatment decreased cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by an increase of intracellular reactive oxygen species and caspase activity .
Molecular Mechanism
The mechanism of action of this compound involves blocking one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine . It does not readily enter the central nervous system, therefore, it does not cause drowsiness .
Temporal Effects in Laboratory Settings
The efficacy of Desloratadine was found for both instantaneous and reflective symptoms. A 37.7% change in T5SS reflective in the desloratadine group and a 27.8% change in the placebo group were recorded .
Metabolic Pathways
This compound is metabolized primarily via the CYP3A4 and CYP2D6 isoenzymes after oral administration . This metabolic pathway involves the hydroxylation of the 3′ position of the pyridine ring and subsequent glucuronidation .
Transport and Distribution
It is known that Desloratadine, the parent compound, has a predictable pharmacokinetic profile when administered with food and common medications, and it does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Understanding the subcellular localization of proteins and other biomolecules that interact with this compound is crucial for comprehending the functions of these molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro Desloratadine involves the fluorination of Desloratadine. One common method is the direct fluorination of Desloratadine using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . The reaction conditions must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the Desloratadine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反应分析
Types of Reactions
11-Fluoro Desloratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
科学研究应用
11-Fluoro Desloratadine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic applications in treating allergic conditions and other diseases.
Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other fluorinated compounds
相似化合物的比较
Similar Compounds
Desloratadine: The parent compound of 11-Fluoro Desloratadine, used as an antihistamine.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
Fexofenadine: Another second-generation antihistamine with similar therapeutic applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its pharmacological properties. The fluorine atom increases the compound’s binding affinity for the H1 receptor, making it more potent and effective in relieving allergic symptoms compared to Desloratadine and Loratadine . Additionally, the fluorine atom contributes to the compound’s stability and metabolic resistance, leading to a longer duration of action .
属性
IUPAC Name |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRNCHWURQHTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431310 | |
| Record name | 11-Fluoro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298220-99-2 | |
| Record name | Fluorodesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Fluoro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORODESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


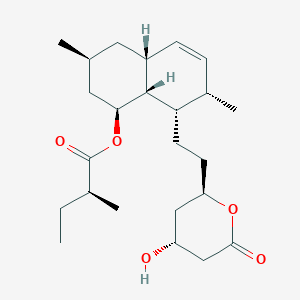
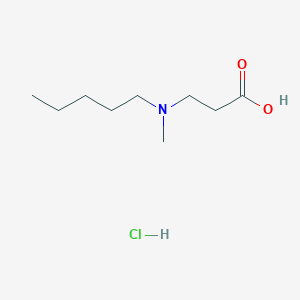

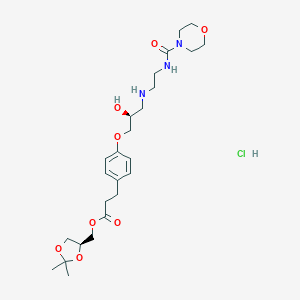
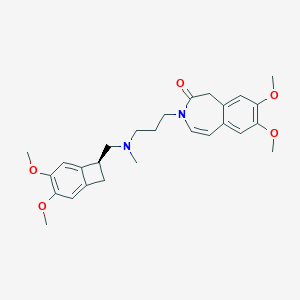
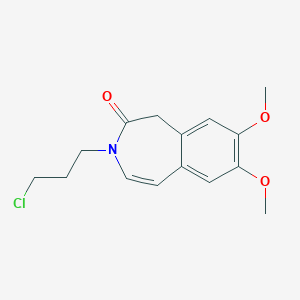
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)


![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)
